2-Azaspiro[3.3]heptane-1-carboxylic acid
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry and Medicinal Chemistry Scaffolds
Spirocyclic systems, defined by two or more rings linked by a single common atom, are a focal point of modern drug discovery and organic chemistry. acs.orgtandfonline.com Their rising prominence stems from their inherent three-dimensional nature, which offers a significant advantage over the flat, aromatic structures that have traditionally dominated medicinal chemistry. tandfonline.combldpharm.com This shift towards greater three-dimensionality, often measured by a higher fraction of sp³ hybridized carbons (Fsp³), generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.combldpharm.com
The introduction of a rigid spirocyclic scaffold can lock the conformation of a molecule, which helps to optimize the orientation of binding elements in a controlled manner. tandfonline.com This rigidity can lead to enhanced potency, improved selectivity, and reduced off-target interactions. tandfonline.comacs.org Furthermore, spirocycles can favorably influence key drug-like properties such as solubility, lipophilicity, and metabolic stability. tandfonline.comwordpress.com For instance, azaspirocycles have demonstrated higher solubility and basicity, decreased lipophilicity, and better metabolic stability compared to their monocyclic counterparts like piperazines and piperidines. tandfonline.com These advantages have led to the incorporation of spirocyclic scaffolds in numerous approved drugs and drug candidates, fueling the development of new synthetic methodologies to access these complex structures. acs.orgacs.org
| Property | Spirocyclic Scaffolds | Traditional (Non-Spirocyclic) Scaffolds |
|---|---|---|
| Three-Dimensionality (Fsp³) | Higher, providing better spatial orientation | Often planar or less complex |
| Conformational Rigidity | Increased, locking in favorable conformations | More flexible with rotatable bonds |
| Solubility | Generally improved | Variable, often lower for planar aromatic systems |
| Metabolic Stability | Often enhanced due to steric hindrance at the spiro-center | Can be susceptible to metabolic degradation |
| Potency & Selectivity | Can be improved through precise orientation of functional groups | Optimization can be more challenging |
| Intellectual Property | Offers access to novel chemical space and new IP | Well-explored, extensive patent landscape |
Definition and Structural Features of 2-Azaspiro[3.3]heptane-1-carboxylic Acid as a Representative Spirocyclic Amino Acid
This compound is a non-proteinogenic amino acid characterized by a spiro[3.3]heptane framework. This framework consists of two four-membered cyclobutane (B1203170) rings sharing a single carbon atom. In this specific compound, one cyclobutane ring is modified to include a nitrogen atom at the 2-position (making it an azetidine (B1206935) ring) and a carboxylic acid group at the 1-position.
The defining structural elements of this molecule are the spirocyclic junction, the azetidine ring, and the carboxylic acid functional group. This combination makes it a conformationally constrained analog of other cyclic amino acids, such as pipecolic acid. univ.kiev.uaresearchgate.net The rigid spiro[3.3]heptane core restricts the molecule's flexibility, a desirable trait in drug design for improving binding affinity and selectivity. tandfonline.com The presence of both an amino group (secondary amine within the azetidine ring) and a carboxylic acid group gives it the characteristic properties of an amino acid, allowing it to be incorporated into peptide chains or used as a versatile building block in synthesis. enamine.net
| Feature | Description |
|---|---|
| Chemical Formula | C₇H₁₁NO₂ bldpharm.com |
| Core Scaffold | Spiro[3.3]heptane |
| Ring System | Two rings (azetidine and cyclobutane) joined by a spiro atom |
| Key Functional Groups | Carboxylic Acid (-COOH), Secondary Amine (-NH-) |
| Classification | Spirocyclic, Heterocyclic, Amino Acid |
| Bioisosteric Relationship | Considered a bioisostere of pipecolic acid univ.kiev.uaresearchgate.net |
Historical Development and Emerging Trends in Research on Spiro[3.3]heptane Ring Systems
The systematic nomenclature for spiro compounds was first proposed by Adolf von Baeyer in 1900, laying the groundwork for their study. wikipedia.org However, the use of spirocycles in medicinal chemistry has a more recent history, with significant interest emerging over the past few decades. tandfonline.comresearchgate.net The spiro[3.3]heptane system, in particular, has gained considerable attention as a unique 3D-shaped scaffold. chemrxiv.org
A key development was the recognition of the 2-azaspiro[3.3]heptane fragment as a bioisosteric replacement for the piperidine (B6355638) ring around 2010. univ.kiev.uaresearchgate.net This concept has since become a common strategy in drug design to improve metabolic stability and other pharmacological properties. univ.kiev.ua Early research focused on developing robust and scalable synthetic routes to access these strained ring systems. researchgate.net
Emerging trends in the field are expanding the utility of the spiro[3.3]heptane core. One of the most significant new directions is its use as a saturated bioisostere for the benzene (B151609) ring. nih.govresearchgate.net Replacing a flat phenyl ring with a 3D spiro[3.3]heptane scaffold can produce patent-free drug analogs with retained or even improved biological activity and better physicochemical properties, such as reduced lipophilicity. chemrxiv.orgresearchgate.net This "escape from flatland" strategy is a major driver of current research, with ongoing efforts to incorporate these scaffolds into a wider range of bioactive molecules. univ.kiev.uachemrxiv.org
Overview of Key Academic Research Domains for the Compound
Research involving this compound and its parent scaffold spans several key academic domains, primarily driven by its potential to create novel therapeutics.
Medicinal Chemistry and Drug Discovery : This is the most prominent domain. The compound is used as a building block to design novel drug candidates. nih.gov Its role as a conformationally rigid piperidine and pipecolic acid bioisostere is extensively exploited to enhance the activity, selectivity, and pharmacokinetic profiles of bioactive molecules. univ.kiev.uaresearchgate.net For example, replacing the piperidine fragment in the local anesthetic Bupivacaine with this spirocyclic amino acid resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua
Organic Synthesis and Methodology Development : The unique and strained structure of spiro[3.3]heptanes presents synthetic challenges and opportunities. nih.gov A significant area of research is the development of efficient and scalable synthetic routes to produce this compound and its functionalized derivatives. univ.kiev.uaresearchgate.net These efforts enable its broader application in drug discovery programs. univ.kiev.ua
Biochemistry and Chemical Biology : As a constrained amino acid, this compound is used to create peptidomimetics and probes for studying biological systems. nih.govresearchgate.net Incorporating it into peptides can induce specific secondary structures or increase resistance to enzymatic degradation, making it a valuable tool for investigating protein-protein interactions and enzyme mechanisms.
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-7(4-8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
MRDSCWQPHBCAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC2C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azaspiro 3.3 Heptane 1 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Spiro[3.3]heptane Core
The design of an effective synthesis for 2-azaspiro[3.3]heptane-1-carboxylic acid begins with a thorough retrosynthetic analysis to identify key bond disconnections that lead to readily available starting materials. The spirocyclic nature of the target molecule presents a unique challenge, and strategic bond cleavage is crucial for a convergent and efficient synthesis.
A primary retrosynthetic disconnection strategy for the 2-azaspiro[3.3]heptane core involves breaking the two rings sequentially. One common approach is to first disconnect the azetidine (B1206935) ring, leading to a substituted cyclobutane (B1203170) precursor. This disconnection can be envisioned through a C-N bond cleavage, suggesting an intramolecular cyclization of a suitably functionalized cyclobutane derivative as the forward reaction.
Further disconnection of the cyclobutane ring can be achieved through various strategies, including a [2+2] cycloaddition approach. This would lead to two simpler acyclic precursors. Another powerful strategy involves the disconnection of the spirocyclic system at the spiro-carbon atom. This can be conceptualized through a double intramolecular alkylation of a gem-dihalogenated or a similarly activated acyclic precursor.
A key consideration in the retrosynthetic analysis is the introduction of the carboxylic acid functionality at the C1 position. This can be achieved by either carrying the carboxyl group or a precursor (e.g., an ester or nitrile) throughout the synthetic sequence or by introducing it at a later stage on a pre-formed spirocyclic scaffold.
| Disconnection Strategy | Precursor Type | Forward Reaction |
| Sequential Ring Disconnection | Functionalized Cyclobutane | Intramolecular Cyclization |
| [2+2] Cycloaddition | Acyclic Precursors | Cycloaddition |
| Spiro-atom Disconnection | Acyclic Precursor with gem-dihalo group | Double Intramolecular Alkylation |
Established Synthetic Routes to the 2-Azaspiro[3.3]heptane Scaffold
Several synthetic routes have been successfully employed to construct the 2-azaspiro[3.3]heptane skeleton. These methods can be broadly categorized into cycloaddition reactions, intramolecular ring closures, and multi-component reactions.
[2+2] Cycloaddition reactions represent a powerful tool for the construction of four-membered rings, including the azetidine moiety of the 2-azaspiro[3.3]heptane system. A notable example involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam. Subsequent reduction of the lactam ring can then yield the desired 1-azaspiro[3.3]heptane core. While this example leads to the 1-aza isomer, similar principles can be adapted for the synthesis of the 2-azaspiro[3.3]heptane scaffold.
Photochemical [2+2] cycloadditions have also emerged as a valuable method for azetidine synthesis. These reactions can be mediated by visible light and offer a mild and efficient pathway to functionalized azetidines from imines and alkenes. The application of such methods to the synthesis of spirocyclic azetidines is an active area of research.
Intramolecular ring closure is a widely utilized and robust strategy for the synthesis of the 2-azaspiro[3.3]heptane scaffold. This approach typically involves the construction of both four-membered rings through sequential cyclization events. nih.gov A common method starts with a 1,3-bis-electrophile, which reacts with a 1,1-C- or 1,1-N-bis-nucleophile to form the spirocyclic core. nih.gov
For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved by constructing both four-membered rings via the ring closure of corresponding 1,3-bis-electrophiles with appropriate bis-nucleophiles. nih.gov This strategy offers a high degree of control over the substitution pattern of the final product.
While specific multi-component reactions (MCRs) leading directly to this compound are not extensively documented, the principles of MCRs and cascade reactions are increasingly being applied to the synthesis of complex heterocyclic systems. These reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.
Conceptually, a multi-component strategy for the 2-azaspiro[3.3]heptane core could involve the reaction of a cyclobutane-containing component, an amine, and a carbonyl compound in a single pot to assemble the spirocyclic framework. Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner, also hold promise for the efficient construction of this scaffold. For example, a tandem reaction involving an initial intermolecular reaction followed by an intramolecular cyclization could be a viable approach.
Enantioselective Synthesis of Chiral this compound Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective methods for the synthesis of chiral this compound derivatives is of paramount importance.
The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. In the context of 2-azaspiro[3.3]heptane synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary can be removed. A reported asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes utilizes the highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine (Davis-Ellman's imine). researchgate.net This three-step procedure, involving the addition, reduction of the ester, and subsequent intramolecular cyclization, provides access to enantiomerically and diastereomerically pure products. researchgate.net
Catalytic asymmetric methods offer a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. These methods employ a chiral catalyst to control the stereoselectivity of the reaction. While specific examples for the catalytic asymmetric synthesis of this compound are emerging, related systems have been successfully synthesized using this approach. For example, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with exocyclic alkenes containing four-membered rings have been developed to construct spirocyclic pyrrolidine-azetidine derivatives. This highlights the potential of catalytic asymmetric cycloadditions in accessing chiral spirocyclic systems.
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereoselective bond formation. | Well-established, often high diastereoselectivity. |
| Catalytic Asymmetric Methods | A substoichiometric amount of a chiral catalyst is used to induce enantioselectivity. | High atom economy, potential for high enantiomeric excess. |
Resolution Techniques for Enantiomeric Purity
The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the production of optically active compounds for applications in medicinal chemistry and drug design. wikipedia.org For this compound, a compound with a chiral center, obtaining enantiomerically pure forms is essential for investigating the specific biological activities of each enantiomer. While specific resolution data for this compound is not extensively detailed in publicly available literature, established methodologies for the resolution of racemic carboxylic acids and amino acids are broadly applicable.
The most common and industrially viable method for chiral resolution is the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orglibretexts.org After separation, the chiral auxiliary (the base) is removed by treatment with an acid, yielding the resolved, enantiomerically pure carboxylic acid.
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
Naturally occurring alkaloids like brucine, strychnine, and quinine. libretexts.orglibretexts.org
Synthetic chiral amines such as (R)- or (S)-1-phenylethanamine. libretexts.org
Chiral amino alcohols. unchainedlabs.com
The selection of an appropriate chiral resolving agent and crystallization solvent is often empirical and requires screening to find the optimal conditions that provide both high yield and high enantiomeric excess (ee). wikipedia.orgunchainedlabs.com
Another powerful technique for enantiomeric separation is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating various classes of chiral compounds, including amino acids. mdpi.com Preparative chiral HPLC can be employed to isolate enantiomers in significant quantities with high purity.
Scalable Synthetic Protocols and Process Chemistry Considerations for Large-Scale Preparation
The transition of a synthetic route from laboratory scale to large-scale industrial production requires robust, efficient, and scalable protocols. For this compound and its derivatives, synthetic approaches have been developed that are amenable to multigram-scale preparation, indicating their potential for larger-scale manufacturing. univ.kiev.uaresearchgate.net
Key considerations for scalable synthesis include:
Cost and Availability of Starting Materials: Utilizing commercially available and inexpensive starting materials is crucial for economic viability.
Reaction Efficiency and Yield: High-yielding reactions minimize waste and reduce the cost per unit of product.
Process Safety: Avoiding hazardous reagents (e.g., diazomethane) and exothermic reactions that are difficult to control on a large scale is paramount. illinois.edu
Crystallinity of Intermediates: Crystalline intermediates are often preferred as they can be easily purified by recrystallization, avoiding chromatographic methods.
Synthetic strategies for spirocyclic compounds, including 2-azaspiro[3.3]heptane derivatives, have been reported to be facile and scalable, producing multigram quantities with good yields. univ.kiev.uaresearchgate.net For instance, the synthesis of related bifunctional building blocks like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been achieved through efficient and scalable routes. researchgate.net Such established protocols for key precursors provide a strong foundation for the large-scale preparation of the target carboxylic acid. The development of robust systems, for example using photoredox catalysis for preparing related unnatural amino acids, highlights the ongoing innovation in creating practical and scalable synthetic methods. rsc.org
Synthesis of Key Intermediates and Precursors to this compound
The synthesis of the 2-azaspiro[3.3]heptane scaffold relies on the strategic construction of its two four-membered rings. Several key intermediates and precursors have been identified, enabling access to the final carboxylic acid product.
One pivotal precursor is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Two efficient, scalable synthetic routes to this intermediate have been described. researchgate.net A retrosynthetic analysis points to N-Boc-azetidin-3-one as a logical starting material.
Route 1 (Sequential): This multi-step synthesis provides access to orthogonally protected intermediates valuable for further derivatization.
Route 2 ([2+2] Cycloaddition): A more concise three-step synthesis utilizes a [2+2] cycloaddition reaction between an olefin derived from N-Boc-azetidin-3-one and dichloroketene. researchgate.net
Another central intermediate is 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate . This compound serves as a direct precursor to functionalized derivatives of this compound. univ.kiev.ua A synthetic scheme reported for its derivatives involves the reduction of the methyl ester group to a hydroxymethyl group, which can then be further transformed. univ.kiev.uaresearchgate.net
The general strategy for constructing the spirocyclic core often involves the ring closure of corresponding 1,3-bis-electrophiles with suitable nucleophiles. nih.govresearchgate.net For example, the synthesis of other 2-azaspiro[3.3]heptane-derived amino acids has been achieved by building the four-membered rings in a stepwise fashion. nih.gov
The following table summarizes key reactions and intermediates in the synthesis of precursors to this compound.
| Starting Material | Key Intermediate | Transformation | Reference |
| N-Boc-azetidin-3-one | tert-butyl 3-methyleneazetidine-1-carboxylate | Wittig Reaction | researchgate.net |
| tert-butyl 3-methyleneazetidine-1-carboxylate | tert-butyl 6,6-dichloro-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate | [2+2] Cycloaddition with dichloroketene | researchgate.net |
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Reduction with LiAlH4 | univ.kiev.ua |
| tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | tert-butyl 1-formyl-2-azaspiro[3.3]heptane-2-carboxylate | Oxidation with Dess-Martin periodinane | univ.kiev.ua |
These intermediates provide versatile handles for the eventual installation and manipulation of the carboxylic acid functionality at the C1 position of the 2-azaspiro[3.3]heptane core.
Stereochemical and Conformational Investigations of 2 Azaspiro 3.3 Heptane 1 Carboxylic Acid Systems
Analysis of Conformational Rigidity and Restricted Rotational Freedom in Spiro[3.3]heptanes
The spiro[3.3]heptane framework is characterized by a high degree of conformational rigidity. rsc.orgresearchgate.net Unlike more flexible six-membered rings such as cyclohexane, the fused four-membered rings severely limit the range of accessible conformations. researchgate.netacs.org This constrained geometry is a defining feature of the system. nih.gov The cyclobutane (B1203170) rings within spiro[3.3]heptane derivatives are not planar but are puckered. nih.gov This puckering gives the molecule a distinct three-dimensional shape. google.com
The inherent strain in the small rings contributes to this rigidity, restricting the rotational freedom around the spirocyclic center and within the rings themselves. rsc.orgnih.gov This structural rigidity means that substituents attached to the rings are held in well-defined spatial orientations. Quantum mechanics-minimized conformations show that the molecular volumes of spiro-analogues are significantly larger (by ~9 to 13 ų) than their corresponding piperazine (B1678402) counterparts, which is consistent with their constrained geometry. nih.gov This fixed arrangement is a key feature exploited in drug design, as it can lead to more selective interactions with biological targets. researchgate.net
| Feature | Description | Reference |
|---|---|---|
| Overall Structure | Highly rigid and strained spirocyclic system. | rsc.org |
| Ring Conformation | The cyclobutane rings are puckered, not planar. Dihedral angles in a substituted spiro[3.3]heptane were found to be 12.9° and 21.2°. | nih.gov |
| Rotational Freedom | Severely restricted due to the fused small-ring structure. | researchgate.netacs.org |
| Molecular Volume | Constrained geometry results in a larger molecular volume compared to analogous six-membered heterocycles like piperazines. | nih.gov |
Stereochemical Aspects: Absolute and Relative Configuration Determination
The presence of chiral centers in 2-azaspiro[3.3]heptane-1-carboxylic acid and its derivatives necessitates the determination of their absolute and relative configurations. The absolute configuration describes the precise three-dimensional arrangement of atoms at a chiral center, distinguishing between enantiomers (non-superimposable mirror images). purechemistry.orgyoutube.com
Several advanced analytical techniques are employed for this purpose:
X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D map of electron density can be generated. For molecules without a heavy atom, techniques using anomalous dispersion can reliably assign the absolute stereochemistry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can establish relative stereochemistry, determining absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. purechemistry.orgresearchgate.net These agents create diastereomeric complexes that exhibit distinct NMR spectra, allowing for the assignment of the unknown stereocenter by comparison to known standards.
Chiroptical Spectroscopy (ECD/VCD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgmdpi.com The experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations for a specific, known configuration. nih.govmdpi.com A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. nih.gov
Spectroscopic Techniques for Structural Characterization (e.g., NMR, X-ray Crystallography for conformational details)
The precise structure and conformation of this compound and its derivatives are elucidated using a combination of spectroscopic methods.
X-ray Crystallography provides unambiguous proof of structure and detailed conformational information in the solid state. weizmann.ac.il For example, the structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was confirmed by X-ray crystallographic analysis, which provided a clear visualization of the spirocyclic framework. researchgate.net Similarly, analysis of another spiro[3.3]heptane derivative provided precise data on bond lengths, bond angles, and the puckering of the cyclobutane rings, revealing dihedral angles of 12.9° and 21.2°. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for structural confirmation in solution. univ.kiev.ua
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their connectivity. The chemical shifts, splitting patterns, and coupling constants offer insights into the relative stereochemistry of the molecule.
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule, confirming the carbon skeleton. For derivatives of this compound, NMR spectra have been recorded at high frequencies (400 and 500 MHz) to achieve better signal dispersion and facilitate detailed structural analysis. univ.kiev.ua The availability of both 1H and 13C NMR data for related compounds is well-documented. chemicalbook.com
| Technique | Type of Information Provided | Reference |
|---|---|---|
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, ring conformation (puckering), absolute configuration. | nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Proton environment, connectivity, relative stereochemistry. | univ.kiev.uachemicalbook.com |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation, number of non-equivalent carbons. | chemicalbook.com |
Computational Chemistry and Molecular Modeling Studies of Conformation and Strain
Computational methods are invaluable for understanding the stereochemical and conformational properties of complex molecules like this compound. spirochem.com
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to determine the electronic structure, preferred geometries, and relative energies of different possible conformations. nih.govinovatus.es These methods solve approximations of the Schrödinger equation to find the lowest energy (most stable) structure of a molecule. nih.gov
For azaspiro[3.3]heptane systems, quantum mechanics (QM) calculations have been used to generate minimized conformations. nih.gov These studies have revealed significant differences when compared to analogous six-membered rings. For instance, QM-minimized structures showed that in a substituted 2-azaspiro[3.3]heptane, the terminal acetyl oxygen atom is positioned 2.2 Å further away and is oriented perpendicularly compared to its piperazine counterpart. nih.gov Such calculations provide crucial insights into the molecule's shape and how it occupies three-dimensional space, which is fundamental to its potential as a bioisostere. nih.gov
While quantum calculations identify stable, low-energy states, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, vibrates, and explores its conformational space in a simulated environment (e.g., in water). nih.govnih.gov
For a conformationally restricted molecule like this compound, MD simulations can be used to:
Explore the extent of residual flexibility and ring puckering motions.
Determine the energy barriers between different puckered conformations.
Analyze the conformational preferences of substituents on the spirocyclic core.
Simulate how the molecule interacts with solvent molecules. osti.gov
By providing a view of the accessible conformational ensemble, MD simulations complement the static picture from quantum chemical calculations and experimental data, offering a more complete understanding of the molecule's structural properties. mdpi.com
2 Azaspiro 3.3 Heptane 1 Carboxylic Acid As a Strategic Bioisosteric Scaffold in Molecular Design
Theoretical Framework of Bioisosterism and its Application to Spirocycles
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of atoms or groups within a biologically active molecule with other atoms or groups that possess similar physical or chemical properties. drughunter.combaranlab.org The goal is to create new compounds with improved pharmacological, toxicological, or pharmacokinetic profiles. drughunter.com Spirocycles, which are compounds containing two rings connected by a single common atom, are particularly advantageous scaffolds in this context. nih.govresearchgate.net Their inherent three-dimensionality and structural rigidity offer a departure from the flat, aromatic structures that have historically dominated medicinal chemistry. tandfonline.combldpharm.com
The application of bioisosterism to spirocycles like 2-azaspiro[3.3]heptane-1-carboxylic acid is rooted in their ability to present substituents in well-defined spatial orientations. This precise positioning can enhance interactions with biological targets. mdpi.com Furthermore, the introduction of a spirocyclic core can favorably modulate key physicochemical properties such as solubility and metabolic stability. bldpharm.com Spirocyclic bioisosteres are noted for their enhanced stability against oxidative enzymes, a common metabolic vulnerability for structures like piperidine (B6355638). univ.kiev.ua
Mimicry of Cyclic Amino Acids and Heterocycles (e.g., piperidine, pipecolic acid)
A primary application of this compound is its function as a bioisostere for cyclic amino acids and heterocycles, most notably proline, pipecolic acid, and piperidine. univ.kiev.uauniv.kiev.ua The structural rigidity and defined stereochemistry of the spiro[3.3]heptane framework allow it to mimic the constrained conformations of these important motifs.
The 2-azaspiro[3.3]heptane fragment gained significant attention as a piperidine mimic in bioactive compounds. univ.kiev.uaresearchgate.net For instance, replacing the piperidine fragment in the local anesthetic Bupivacaine with this spirocyclic amino acid resulted in a compound with enhanced activity and a longer duration of action. univ.kiev.ua This mimicry extends to pipecolic acid, a higher homolog of proline, where the spirocyclic scaffold can replicate the spatial arrangement of the carboxylic acid and the secondary amine. univ.kiev.uauniv.kiev.ua
The ability of this compound to act as a proline analogue is also of significant interest. nih.gov Proline's unique cyclic structure imparts significant conformational constraints on peptide chains, which is often critical for biological activity. nih.gov The spirocyclic compound can serve as a non-natural amino acid that imposes similar, if not more pronounced, conformational restrictions. Azetidine-2-carboxylic acid, a smaller cyclic analogue of proline, is known to be a toxic proline mimic that can be misincorporated into proteins, highlighting the biological relevance of such structural mimicry. nih.govbiorxiv.org
Influence of the Spirocyclic Core on Molecular Geometry and Vectorization
This rigid framework reduces the number of rotatable bonds in a molecule, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. researchgate.netbldpharm.com The well-defined exit vectors of the substituents on the spirocyclic scaffold allow for a more precise and predictable exploration of the chemical space around a target's binding site. researchgate.net This is a significant advantage over more flexible acyclic or monocyclic systems, where conformational ambiguity can complicate structure-activity relationship (SAR) studies. The constrained geometry of azaspiro[3.3]heptanes can, however, also lead to significant changes in the relative positions of functional groups compared to their piperidine or piperazine (B1678402) counterparts, which must be considered during the design process. nih.gov
Design Principles Leveraging the 3D Character and Saturation of the Scaffold ("Escape from Flatland")
The concept of "Escape from Flatland" in medicinal chemistry advocates for a shift away from flat, aromatic, sp2-rich molecules towards more three-dimensional, saturated, sp3-rich scaffolds. rsc.orgnih.gov This strategy is driven by observations that increased three-dimensionality and a higher fraction of sp3-hybridized carbons (Fsp3) often correlate with improved clinical success rates. nih.govresearchgate.net Molecules with higher Fsp3 values tend to have better solubility, reduced promiscuity, and improved pharmacokinetic properties. tandfonline.combldpharm.com
Comparative Studies of this compound with Other Spiro[3.3]heptane Analogs (e.g., oxa-azaspiro, diazaspiro systems)
The versatility of the spiro[3.3]heptane scaffold is further enhanced by the possibility of introducing additional heteroatoms into the rings, leading to analogs such as oxa-azaspiro and diazaspiro systems. Comparative studies of these analogs reveal important differences in their physicochemical properties and conformational preferences.
For example, the replacement of a methylene (B1212753) group with an oxygen atom to form an oxa-azaspiro[3.3]heptane can significantly alter properties like lipophilicity and basicity. nih.gov Specifically, 2-oxa-6-azaspiro[3.3]heptane has been shown to lower the lipophilicity (logD) of molecules compared to its piperidine or morpholine (B109124) counterparts, a potentially beneficial effect for optimizing drug-like properties. nih.gov This counterintuitive effect, where adding a carbon atom (in the spirocyclic bridge) leads to lower lipophilicity, is often rationalized by an increase in basicity due to the altered geometry and reduced inductive electron withdrawal. nih.gov
Similarly, diazaspiro[3.3]heptane systems, as bioisosteres for piperazine, also exhibit distinct geometrical properties. The distance between the two nitrogen atoms in a 2,6-diazaspiro[3.3]heptane is greater than in piperazine, and there is a characteristic twist in the orientation of the termini. nih.gov These structural differences are critical considerations when designing bioisosteric replacements, as they can significantly impact how a molecule fits into a target's binding site.
A study on functionalized derivatives of this compound and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid demonstrated that incorporating the latter into the Bupivacaine structure resulted in comparable activity, lower toxicity, and increased water solubility compared to the original drug. researchgate.net
Below is a table summarizing the key properties and applications of these related spirocyclic systems.
| Spirocyclic System | Common Bioisosteric Replacement For | Key Physicochemical Effects | Notable Geometric Features |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane | Piperidine, Proline, Pipecolic Acid | Increases Fsp3, enhances metabolic stability. bldpharm.comuniv.kiev.ua N-linked derivatives can increase logD. nih.gov | Rigid 3D structure with well-defined exit vectors. |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Generally lowers logD, increases basicity. nih.gov | Increased distance between nitrogen atoms and a ~90° twist compared to piperazine. nih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine, Piperidine | Significantly lowers logD, increases basicity. nih.gov | Maintains a rigid spirocyclic core with altered polarity due to the oxygen atom. |
Derivatization and Functionalization Strategies for 2 Azaspiro 3.3 Heptane 1 Carboxylic Acid
Chemical Transformations at the Carboxylic Acid Moiety (e.g., esterification, amidation, reduction)
The carboxylic acid at the C-1 position is a primary handle for derivatization. Standard organic transformations can be readily applied to this functional group to generate a variety of derivatives.
Esterification: The carboxylic acid can be converted to its corresponding esters, such as a methyl ester, which can serve as a protecting group or as a precursor for further reactions. univ.kiev.ua
Amidation: Coupling reactions with various amines lead to the formation of amide derivatives. This is a common strategy for linking the spirocyclic core to other fragments in drug discovery projects.
Reduction: The carboxylic acid or its ester derivatives can be reduced to the corresponding primary alcohol. For instance, the reduction of 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate using reducing agents like lithium aluminium hydride (LiAlH4) or an alane complex yields tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. univ.kiev.ua This hydroxymethyl group can be further functionalized, for example, through oxidation back to an aldehyde using reagents like Dess-Martin periodinane. univ.kiev.ua
Table 1: Examples of Transformations at the Carboxylic Acid Moiety
| Starting Material | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | LiAlH4 or Alane | tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | Reduction |
Modifications and Diversification at the Azetidine (B1206935) Nitrogen Atom (e.g., N-protection, N-alkylation, N-acylation)
The secondary amine of the azetidine ring is another key site for modification, crucial for both synthesis and modulating the physicochemical properties of the final compound.
N-Protection: The nitrogen is typically protected during synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group, introduced via reagents like di-tert-butyl dicarbonate. univ.kiev.ua This group is stable under various reaction conditions but can be readily removed when needed.
N-Alkylation and N-Acylation: Once the carboxylic acid is suitably protected or modified, the deprotected azetidine nitrogen can undergo standard N-alkylation or N-acylation reactions. These modifications are critical for installing substituents that can interact with biological targets or fine-tune properties such as basicity and lipophilicity. nih.gov For example, N-linked 2-azaspiro[3.3]heptanes have been shown to increase lipophilicity (logD7.4) compared to their C-linked counterparts. nih.gov
Regioselective Functionalization of the Spirocyclic Skeleton (e.g., at C-1, C-6, and other positions)
Beyond the inherent functionality at C-1 and N-2, the spirocyclic carbon skeleton can also be functionalized, adding further vectors for molecular diversification.
C-1 Position: The primary point of functionalization is the C-1 position, which bears the carboxylic acid group, as discussed previously. univ.kiev.ua
C-6 Position: The C-6 position has been a target for introducing new functionalities. Synthetic routes have been developed to produce derivatives such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. nih.gov These compounds serve as constrained analogues of ornithine and GABA, respectively, and expand the family of sterically restricted amino acids for chemical and biological applications. nih.gov Additionally, derivatives like 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester have been synthesized, demonstrating that the C-6 position can be equipped with versatile functional groups like aldehydes. chemicalbook.com
Table 2: Examples of Regioselective Functionalization
| Position | Functional Group Introduced | Resulting Compound Class | Reference |
|---|---|---|---|
| C-1 | -COOH | Carboxylic Acid (parent) | univ.kiev.ua |
| C-6 | -COOH | GABA analogue | nih.gov |
| C-6 | -COOH, -NH2 | Ornithine analogue | nih.gov |
Cross-Coupling Reactions and Other Advanced Synthetic Manipulations on Derivatized Compounds
Derivatized 2-azaspiro[3.3]heptane scaffolds are well-suited for advanced synthetic manipulations, including various cross-coupling reactions that are fundamental to modern drug discovery. nih.gov While specific examples on 2-azaspiro[3.3]heptane-1-carboxylic acid itself are not extensively detailed, the utility of the closely related 2,6-diazaspiro[3.3]heptane scaffold in palladium-catalyzed aryl amination reactions highlights the potential of this structural class. lookchem.com Halogenated or boronic acid-functionalized derivatives of the 2-azaspiro[3.3]heptane core could serve as valuable partners in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the efficient connection of aryl or heteroaryl moieties. univ.kiev.uanih.gov These reactions would allow for the rapid generation of libraries of complex molecules built around the spirocyclic core.
Synthesis of Building Blocks with Multiple Exit Vectors for Combinatorial Applications
A key strategy in modern medicinal chemistry is the development of building blocks with multiple "exit vectors"—points of attachment for further diversification. nih.govacs.org The 2-azaspiro[3.3]heptane framework is an ideal platform for creating such multi-functional modules. researchgate.net By combining the functionalization strategies described above, it is possible to synthesize a single building block bearing orthogonal reactive sites. For example, a compound could be synthesized with:
A protected carboxylic acid at C-1.
A protected amine at N-2.
An additional functional group (e.g., halide, boronate, alkyne) at the C-6 position.
This approach allows for the sequential and controlled addition of different molecular fragments, facilitating the rapid exploration of chemical space in combinatorial drug discovery programs. nih.govresearchgate.net The development of expedient synthetic routes to access these versatile, highly functionalized azaspiro[3.3]heptanes is of significant interest for their application in generating novel, three-dimensional bioactive compounds. acs.org
Advanced Academic Research Applications and Future Directions for 2 Azaspiro 3.3 Heptane 1 Carboxylic Acid
Integration into DNA-Encoded Libraries (DELs) and High-Throughput Screening Scaffold Development
The quest for novel therapeutic agents has led to the development of innovative screening methodologies, among which DNA-Encoded Libraries (DELs) have emerged as a powerful tool for identifying new drug leads. The incorporation of unique and structurally complex building blocks is crucial for the successful application of DEL technology. 2-Azaspiro[3.3]heptane-1-carboxylic acid and its derivatives are increasingly being integrated into DELs to enrich the chemical space of these libraries with three-dimensional structures.
The spirocyclic nature of 2-azaspiro[3.3]heptane provides a rigid framework that is synthetically attractive for the construction of diverse compound libraries. Researchers have developed synthetic methods that are compatible with the sensitive nature of the DNA tag, enabling the incorporation of densely functionalized azaspiro[3.3]heptane surrogates into DELs. These efforts are driven by the recognition that sp³-rich moieties, such as the 2-azaspiro[3.3]heptane scaffold, can lead to compounds with improved pharmacokinetic properties compared to their flatter aromatic counterparts. The challenges associated with the preparation and diversification of this spirocycle have been a focus of synthetic innovation, leading to novel photochemical and cycloaddition strategies suitable for on-DNA synthesis.
The development of high-throughput screening (HTS) campaigns also benefits from the unique structural features of this compound. As a scaffold, it allows for the creation of libraries of compounds with well-defined three-dimensional orientations of substituents, which is advantageous for probing the intricate binding pockets of biological targets. The rigidity of the spirocyclic core reduces the entropic penalty upon binding, potentially leading to higher affinity ligands.
| Derivative | Application | Synthetic Approach |
|---|---|---|
| Functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes | On-DNA synthesis for DELs | [2+2] cycloaddition via energy transfer sensitization |
| 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Sterically constrained amino acid for peptide and drug design | Ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles |
Contributions to Chemical Space Exploration and Scaffold Diversity in Lead Discovery
The concept of "escaping from flatland" in medicinal chemistry emphasizes the need for molecules with greater three-dimensionality to improve clinical success rates. This compound is a prime example of a scaffold that facilitates the exploration of new chemical space. Its rigid, non-planar structure provides a distinct advantage over the predominantly flat aromatic and heteroaromatic rings found in many existing drugs.
As a bioisostere, the 2-azaspiro[3.3]heptane motif has gained significant attention for its ability to mimic the piperidine (B6355638) ring, a common fragment in bioactive compounds. cambridgescholars.com This mimicry, however, comes with the added benefits of improved metabolic stability and the introduction of novel structural vectors for derivatization. cambridgescholars.com The replacement of a piperidine fragment with a 2-azaspiro[3.3]heptane core can lead to analogues with enhanced biological activity and improved pharmacokinetic profiles. cambridgescholars.com
The diversification of the 2-azaspiro[3.3]heptane scaffold itself has been a fruitful area of research. The preparation of derivatives with multiple "exit vectors" for substitution allows for a systematic exploration of the chemical space around this core. nih.gov This leads to the generation of compound libraries with high scaffold diversity, a key factor in the discovery of new lead compounds. The unique spatial arrangement of substituents on the spirocyclic framework can lead to interactions with biological targets that are not achievable with more conventional scaffolds.
Development of Novel Synthetic Methodologies for Related Strained Spirocyclic and Bicyclic Systems
The growing interest in this compound and related strained ring systems has spurred the development of innovative synthetic methodologies. The construction of the spirocyclic core, which contains two four-membered rings, presents unique synthetic challenges that have been met with creative solutions.
Researchers have reported facile and scalable synthetic approaches that enable the production of multigram quantities of functionalized 2-azaspiro[3.3]heptane derivatives. univ.kiev.ua These methods often involve the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov Other notable strategies include thermal [2+2] cycloadditions and strain-release driven spirocyclizations.
The knowledge gained from the synthesis of 2-azaspiro[3.3]heptanes has been extended to the preparation of a broader family of strained spirocyclic and bicyclic systems. nih.gov These efforts are expanding the toolbox of synthetic chemists, providing access to a wider range of three-dimensional building blocks for drug discovery and other applications. The development of these novel synthetic routes is crucial for overcoming the synthetic complexity that has historically hindered the widespread use of such strained systems. nih.gov
| Methodology | Description | Application |
|---|---|---|
| Phosphine-Catalyzed [3+2] Annulation | Annulation of sulfamidate-derived 1-azadienes with MBH carbonates and allenoates. acs.org | Synthesis of functionalized spiro[oxathiazole-cyclopentenes]. acs.org |
| Reductive Amination and Cyclization | Reductive amination of an aldehyde with primary amines followed by cyclization. | Synthesis of 2,6-diazaspiro[3.3]heptanes. |
Theoretical Predictions and De Novo Design of Spirocyclic Scaffolds for Specific Architectural Properties
Computational methods are playing an increasingly important role in the design of novel molecular architectures. Theoretical predictions and de novo design strategies are being applied to the development of spirocyclic scaffolds, including those based on the 2-azaspiro[3.3]heptane framework, to achieve specific architectural and functional properties.
De novo design allows for the creation of novel protein structures that can bind to specific small molecules. For instance, computational design has been used to create a homo-trimeric protein that binds the C3 symmetric drug amantadine, with each monomer making identical interactions with the small molecule. While not directly involving this compound, this demonstrates the power of computational methods to design complex molecular recognition systems.
Theoretical studies are also employed to understand and predict the properties of spirocyclic compounds. These studies can provide insights into the conformational preferences, electronic properties, and potential bioisosteric relationships of these molecules. For example, theoretical studies have been used to demonstrate the potential of novel strained spiro heterocycles to act as bioisosteres for common pharmaceutical motifs like piperazine (B1678402). This predictive capability allows for a more rational design of new scaffolds with desired properties, guiding synthetic efforts towards the most promising candidates.
Potential Applications Beyond Traditional Organic Chemistry (e.g., Materials Science, Supramolecular Chemistry)
While the primary focus of research on this compound has been in medicinal chemistry, its unique structural and chemical properties suggest potential applications in other fields, such as materials science and supramolecular chemistry. The rigid, three-dimensional nature of spirocyclic compounds makes them attractive building blocks for the construction of novel materials with tailored properties.
In materials science, the incorporation of spirocyclic units into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and specific optical or electronic properties. The defined exit vectors of substituents on the 2-azaspiro[3.3]heptane scaffold could be used to control the three-dimensional structure of polymers and other materials at the molecular level.
In the realm of supramolecular chemistry, the this compound moiety could serve as a versatile component for the design of self-assembling systems. The carboxylic acid and the secondary amine functionalities provide sites for non-covalent interactions, such as hydrogen bonding, which can drive the formation of ordered supramolecular structures. The rigid spirocyclic core would impart a high degree of preorganization to these assemblies, potentially leading to the formation of complex and functional architectures like molecular cages, capsules, or gels. The unique three-dimensionality of the building block could also be exploited to create chiral supramolecular structures with applications in catalysis or sensing. Although specific examples involving this compound in these fields are not yet widely reported, the fundamental properties of this spirocyclic compound make it a promising candidate for future exploration in these exciting areas of research.
Q & A
Basic Research Questions
Q. What scalable synthetic routes are available for synthesizing 2-Azaspiro[3.3]heptane-1-carboxylic acid derivatives?
- Methodology : The compound and its derivatives are synthesized via reduction and functionalization steps. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (-40°C to 0°C) is used to reduce esters to alcohols (e.g., 3a, 84.3% yield). Subsequent oxidation with Dess-Martin periodinane converts alcohols to aldehydes (e.g., 5a), followed by alkyne synthesis using the Bestmann-Ohira reagent . Scalability is demonstrated by multigram syntheses with yields >55% .
- Key Considerations : Optimize reaction conditions (temperature, solvent purity) to minimize side reactions. Monitor intermediates via NMR (400–500 MHz) and LCMS/GCMS for structural confirmation .
Q. Which analytical techniques are essential for characterizing functionalized derivatives?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Critical for confirming spirocyclic structure and substituent regiochemistry. For example, NMR of 7a·TFA shows distinct signals at δ 9.40 ppm (NH) and δ 5.05 ppm (alkyne proton) .
- Mass Spectrometry (MS) : Use APCI or EI ionization to verify molecular weight (e.g., [M+H] = 122.2 for 7a) .
- Chromatography : Flash column chromatography or vacuum distillation ensures ≥95% purity .
Q. How does the spirocyclic core influence solubility and stability compared to piperidine?
- Methodology : The 3D, Fsp3-rich structure enhances metabolic stability by reducing oxidative enzyme susceptibility. For instance, replacing piperidine in Bupivacaine with the spirocyclic analog increased water solubility and reduced toxicity 5-fold while retaining anesthetic activity . Compare logP values and in vitro metabolic assays (e.g., microsomal stability) to quantify improvements .
Advanced Research Questions
Q. How can functionalization strategies balance lipophilicity and aqueous solubility for drug candidates?
- Methodology :
- Substituent Engineering : Introduce polar groups (e.g., hydroxyl, carboxylic acid) via oxidation or alkylation. For example, 7-oxa-2-azaspiro[3.5]nonane derivatives exhibit improved solubility due to oxygen incorporation .
- Protection/Deprotection : Use tert-butyl esters (e.g., compound 2a) to temporarily mask carboxylic acids, enabling selective functionalization .
- Data Analysis : Calculate partition coefficients (logD at pH 7.4) and correlate with in vivo pharmacokinetic (PK) profiles .
Q. What strategies resolve contradictions in reported synthetic yields for key intermediates?
- Case Study : Reduction of ester 2 to alcohol 3a yields 84.3% under LiAlH4/THF at -20°C , but similar conditions for 4a yield only 67.5% .
- Resolution :
- Temperature Control : Lower temperatures (-40°C) minimize over-reduction.
- Purification : Vacuum distillation (for liquids) or recrystallization (for solids) improves recovery .
- Recommendation : Replicate protocols with strict anhydrous conditions and monitor reaction progress via TLC .
Q. How do reduction methods (LiAlH4 vs. alane) impact stereochemical outcomes in spirocyclic derivatives?
- Methodology :
- LiAlH4 : Produces BOC-protected amino alcohols (e.g., 3a) with retention of configuration due to steric hindrance .
- Alane (AlH3) : Generates N-methylamino alcohols (e.g., 4a) via more aggressive reduction, potentially altering stereochemistry .
- Analysis : Compare NMR coupling constants and optical rotation data to assess stereochemical integrity.
Q. What in silico tools predict the bioisosteric potential of spirocyclic analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
